4-(Cyclobutylmethyl)benzaldehyde
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Overview
Description
4-(Cyclobutylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H14O. It belongs to the class of benzaldehydes and is characterized by a cyclobutylmethyl group attached to the benzene ring at the para position. This compound is a colorless to pale yellow liquid with a strong odor and has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
Benzaldehyde, a structurally similar compound, has been shown to target cellular antioxidation systems
Mode of Action
Benzaldehyde, a structurally similar compound, has been shown to bind chemically to cellular macromolecules, particularly to free amino groups . This interaction could potentially lead to disruption of cellular functions, but further studies are needed to confirm this for 4-(Cyclobutylmethyl)benzaldehyde.
Biochemical Pathways
Benzaldehyde has been shown to disrupt cellular antioxidation systems , which could potentially lead to oxidative stress and subsequent cellular damage
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution
Result of Action
If it shares a similar mechanism of action with benzaldehyde, it could potentially lead to disruption of cellular antioxidation systems and subsequent cellular damage
Action Environment
It is known that the compound is stable at room temperature , which could potentially influence its efficacy and stability under different environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Cyclobutylmethyl)benzaldehyde can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with cyclobutylmethyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the Diels-Alder reaction, where acrolein reacts with isoprene in the presence of a Lewis acidic ionic liquid to form an intermediate, which is then dehydrogenated to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch or continuous processes. The Claisen-Schmidt condensation is often employed due to its simplicity and high yield. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality. The final product is purified using distillation columns and crystallization units to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Grignard reagents (e.g., methylmagnesium bromide) in anhydrous ether.
Major Products Formed
Oxidation: 4-(Cyclobutylmethyl)benzoic acid.
Reduction: 4-(Cyclobutylmethyl)benzyl alcohol.
Substitution: 4-(Cyclobutylmethyl)phenylmethanol derivatives.
Scientific Research Applications
4-(Cyclobutylmethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure, lacking the cyclobutylmethyl group.
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
4-(Cyclopropylmethyl)benzaldehyde: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
Uniqueness
4-(Cyclobutylmethyl)benzaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential biological activities compared to simpler benzaldehyde derivatives.
Properties
IUPAC Name |
4-(cyclobutylmethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-12-6-4-11(5-7-12)8-10-2-1-3-10/h4-7,9-10H,1-3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMIOLZRXHLQAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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